molecular formula C7H12N4O B2779730 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1895783-12-6

3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2779730
CAS No.: 1895783-12-6
M. Wt: 168.2
InChI Key: RQMUDHQMGDZAPX-UHFFFAOYSA-N
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Description

3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a compound belonging to the class of amino-pyrazoles. Amino-pyrazoles are known for their versatility and significant role in organic and medicinal chemistry. These compounds are often used as building blocks for the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions . The reaction conditions often involve heating the reactants in solvents such as ethanol or acetic acid, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The scalability of the synthesis is achieved through careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and nitro or nitroso compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. For example, the compound may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyrazole
  • 4-Aminopyrazole
  • 5-Aminopyrazole

Comparison

Compared to other amino-pyrazoles, 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the isopropyl group at the 2-position enhances its lipophilicity and may improve its ability to cross biological membranes . Additionally, the carboxamide group at the 3-position provides opportunities for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-amino-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4(2)11-5(7(9)12)3-6(8)10-11/h3-4H,1-2H3,(H2,8,10)(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMUDHQMGDZAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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